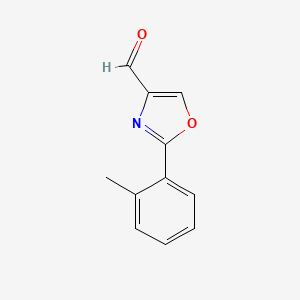
2-(o-Tolyl)oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(o-Tolyl)oxazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(o-Tolyl)oxazole-4-carbaldehyde is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring with an o-tolyl group and an aldehyde functional group. Its structure can be represented as follows:
This compound's unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has shown that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives reported minimum inhibitory concentrations (MICs) against several pathogens:
| Compound | MIC (µg/ml) | Pathogen |
|---|---|---|
| This compound | TBD | E. coli |
| This compound | TBD | S. aureus |
| This compound | TBD | C. albicans |
The specific MIC values for this compound are yet to be determined, but other similar compounds have demonstrated potent activity against common bacterial and fungal strains .
Anticancer Activity
Another area where this compound shows promise is in cancer treatment. A study on related oxazole derivatives indicated their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit tumor growth significantly in xenograft models:
- Compound 1k : EC50 of 270 nM in human colorectal DLD-1 cells with a tumor growth inhibition rate of 63% at 50 mg/kg .
This suggests that this compound may also possess anticancer properties, although direct evidence is still required.
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. Similar compounds have been shown to modulate pathways related to apoptosis and cell proliferation by interacting with cellular receptors and enzymes involved in these processes .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the antibacterial activity of oxazole derivatives, it was found that certain modifications led to enhanced activity against Gram-negative bacteria compared to standard antibiotics like ampicillin .
- Anticancer Potential : A recent investigation into the structure-activity relationship (SAR) of oxazole derivatives indicated that modifications at the aromatic ring could significantly enhance apoptosis induction in cancer cell lines .
- Inflammatory Modulation : Oxazoles have been explored for their role in modulating inflammatory responses, particularly through their action on receptors associated with immune responses . This could imply potential applications for this compound in treating inflammatory diseases.
Future Directions
The ongoing research into oxazole derivatives suggests a promising future for compounds like this compound in therapeutic applications. Further studies are needed to elucidate its precise mechanisms of action, optimize its structure for enhanced potency, and evaluate its safety profile in clinical settings.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZEXAKLWTTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CO2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














